Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate
Description
Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate is a substituted benzoate ester featuring a methyl group at the 2-position and a pyrrolidin-1-yl group at the 3-position of the aromatic ring. The pyrrolidine moiety introduces nitrogen-based functionality, which may enhance coordination capabilities or biological activity, akin to N,O-bidentate directing groups observed in related compounds . Synthesis likely involves esterification or amidation strategies, similar to methods used for substituted benzamides and benzoates .
Properties
CAS No. |
886497-20-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-methyl-3-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-10-11(13(15)16-2)6-5-7-12(10)14-8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
JQYJQSSNKJSALV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and pyrrolidine.
Esterification: The 2-methylbenzoic acid is first esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 2-methylbenzoate.
Substitution Reaction: The methyl 2-methylbenzoate is then subjected to a substitution reaction with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the pyrrolidine ring to the benzoate ester, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or pyrrolidine ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoate Esters
Structural and Functional Group Analysis
Key structural analogs include:
Methyl 2-methylbenzoate : Lacks the pyrrolidine group but shares the 2-methyl substituent.
Methyl 3-methylbenzoate : Features a 3-methyl group instead of the pyrrolidine substituent.
Benzyl benzoate : Contains a benzyl ester group, differing in substitution pattern and chain length.
Table 1: Comparative Properties of Benzoate Derivatives
*Calculated based on structural formulas.
Functional Implications of Substituents
- Pyrrolidine Group : The 3-pyrrolidinyl substituent distinguishes the target compound by introducing a cyclic amine, which may confer metal-coordination properties (e.g., for C–H activation catalysis) or enhance solubility in polar solvents .
- Methyl vs. Larger Substituents : Simple methyl groups (as in methyl 2-methylbenzoate) reduce steric hindrance compared to bulkier pyrrolidine, favoring applications in fragrance or solvent formulations .
Odor and Physicochemical Properties
- Substituted benzoates exhibit odor profiles dependent on substituent electronic and steric effects. For example, methyl benzoate has a cananga-like odor, while benzyl benzoate is balsamic . The pyrrolidine group in the target compound may introduce an amine-like note, diverging from traditional ester fragrances.
Research and Application Prospects
The unique substitution pattern of this compound positions it as a candidate for:
Biological Activity
Methyl 2-methyl-3-(pyrrolidin-1-yl)benzoate is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and various biological activities, supported by research findings and case studies.
Chemical Structure and Properties
This compound, with the molecular formula , features a benzoate moiety with a pyrrolidine group. The structural characteristics of this compound contribute to its biological activity, particularly in interactions with cellular targets.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Enzyme Inhibition : The compound has been observed to inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine. This mechanism can impact neurotransmission and has implications for neurotoxicity.
- Receptor Binding : It interacts with receptor proteins, modulating signal transduction pathways. This includes the activation of transcription factors like nuclear factor-kappa B (NF-κB), which are crucial for immune responses and inflammation.
- Oxidative Stress Induction : Studies indicate that the compound can induce oxidative stress in cells, affecting cellular viability and function.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties:
- Antibacterial Effects : Research has shown that related compounds possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. These compounds disrupt bacterial cell division and protein synthesis, leading to growth inhibition .
- Antifungal Properties : The compound has also been investigated for its antifungal activity against species such as Aspergillus, suggesting a broad spectrum of antimicrobial efficacy.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects. By modulating pathways involved in inflammation, it could potentially provide therapeutic benefits in inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
